Home > Products > Screening Compounds P16286 > 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole - 1178290-21-5

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Catalog Number: EVT-1663708
CAS Number: 1178290-21-5
Molecular Formula: C9H7BrN6
Molecular Weight: 279.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a versatile intermediate in synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, potentially valuable for their pharmacological properties. []
  • Compound Description: This compound is a precursor used in the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. []

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: This class of compounds, with variations in their 6-position substituents, has been synthesized and studied for its chemical properties. []

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: Analogous to their 1-methyl counterparts, this class of compounds, with varying 6-position substituents, has also been synthesized and investigated. []

4,4'-Bis[1-methyl-1H-pyrazolo[3,4-d]pyrimidine] (IXm)

  • Compound Description: This compound is a product of the thermal decomposition of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIm-0). []

4,4'-Bis[1-phenyl-1H-pyrazolo[3,4-d]pyrimidine] (IXp)

  • Compound Description: Analogous to its 1-methyl counterpart, this compound results from the thermal decomposition of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIp-0). []

1-Methyl-4-alkyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxides (IIm-7-9)

  • Compound Description: This series of compounds, featuring various alkyl substituents at the 4-position, are products of Grignard reactions with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide. []

1-Phenyl-4-alkyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxides (IIp-5-9)

  • Compound Description: Similar to their 1-methyl analogs, these compounds, bearing diverse alkyl groups at the 4-position, are synthesized via Grignard reactions with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide. []
Overview

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles and pyrimidines. It is characterized by the presence of a bromine atom and a unique pyrazolo-pyrimidine structure, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development.

Source

This compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is not typically found in nature but is synthesized in laboratories for research purposes.

Classification

The compound is classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazoles and pyrimidines
  • Functional Groups: Bromo group, pyrazole ring
Synthesis Analysis

Methods

The synthesis of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole can be achieved through several methods, commonly involving multi-step organic synthesis techniques.

Technical Details:

  1. Starting Materials: The synthesis typically starts with commercially available pyrazole derivatives.
  2. Bromination: A bromination step introduces the bromine atom at the desired position on the pyrazole ring.
  3. Cyclization: Further cyclization reactions are employed to form the pyrimidine moiety attached to the pyrazole.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole features:

  • A bromine atom located at the first position of the pyrazole ring.
  • A methyl group attached to the nitrogen of the pyrazolo ring.
  • A fused pyrimidine ring system.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocyclic compounds, including:

  • Nucleophilic substitutions due to the presence of the bromine atom.
  • Electrophilic aromatic substitutions on the aromatic rings.

Technical Details:
These reactions can be utilized for further functionalization of the compound, potentially leading to derivatives with enhanced biological activity.

Mechanism of Action

Process

The mechanism of action of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both pyrazole and pyrimidine rings allows for multiple points of interaction with target biomolecules.

Data

Research indicates that compounds with similar structures may exhibit inhibitory effects on certain kinases or other enzymes involved in signaling pathways, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the bromine atom.

Relevant Data or Analyses

Thermal analysis may reveal melting points and decomposition temperatures, while spectroscopic techniques (NMR, IR) can provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: To study enzyme inhibition mechanisms or cellular signaling pathways.

This compound exemplifies the ongoing exploration in synthetic organic chemistry aimed at discovering new therapeutic agents.

Introduction to Pyrazolo-Pyrimidine Hybrid Scaffolds

Structural Classification of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives constitute a structurally diverse class of bioactive molecules with distinct substitution patterns that dictate their pharmacological profiles. The compound 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole belongs specifically to the C-4 N1-linked pyrazole subclass, characterized by a carbon-nitrogen bond between the pyrazolopyrimidine's fourth position and the pyrazole's nitrogen [5]. This linkage differentiates it from O-glycosylated or C-glycosylated analogs that exhibit different pharmacokinetic behaviors. The scaffold's structural versatility is demonstrated through several key derivatives:

Table 1: Structural Classification of Pyrazolo[3,4-d]pyrimidine Derivatives

Substitution PatternRepresentative DerivativesKey Structural Features
C-4 N-linked heterocycleTarget compound (1178290-21-5)Bromopyrazole at N¹ position
C-4 S-linked thioglycosideCompound 14 & 15 [5]Thioglycoside with acetyl groups
C-4 aminoalkylCompound 4 [5]Free amino group at position 6
C-4 unsubstituted1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-olHydroxyl group at position 4

The molecular architecture of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole features three distinct nitrogenous rings: the 1-methylpyrazolopyrimidine establishes the core framework, while the 4-bromo-1H-pyrazole moiety extends perpendicularly, creating a T-shaped topology ideal for engaging kinase hinge regions [5]. This three-dimensional arrangement enables simultaneous hydrophobic interactions and halogen bonding through the strategically positioned bromine atom. The methyl group at the N1 position of the pyrazolopyrimidine ring enhances metabolic stability by protecting against oxidative degradation, a common limitation in unsubstituted analogs [1] [5]. X-ray crystallographic analyses of related compounds confirm that such substitutions maintain planar configurations essential for π-stacking interactions within enzyme binding pockets.

Biomedical Significance of Pyrazole-Pyrimidine Hybrids in Drug Discovery

Pyrazole-pyrimidine hybrids have emerged as privileged scaffolds in oncology drug discovery due to their exceptional kinase inhibitory profiles and tumor-selective cytotoxicity. Research demonstrates these compounds effectively target cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2—a critical regulator of cell cycle progression frequently dysregulated in cancers [5]. The incorporation of the pyrazolo[3,4-d]pyrimidine core functions as a purine bioisostere, allowing competitive binding at the ATP site while offering enhanced selectivity through strategic substitutions. In comprehensive biological evaluations:

  • Hybrid derivatives exhibited nanomolar potency against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HepG-2) carcinoma cell lines, with IC₅₀ values significantly superior to sorafenib (reference control) [5]
  • Thioglycoside analogs demonstrated dual CDK2 inhibition (IC₅₀ = 0.057-0.119 μM) and antiproliferative activity through apoptosis induction and cell cycle arrest [5]
  • Molecular modeling confirmed conserved hydrogen bonding with Leu83 residue in CDK2—a key interaction for ATP-competitive inhibition [5]

Table 2: Antiproliferative Activities of Pyrazolo-Pyrimidine Hybrids

Cell LineMost Potent Hybrid (IC₅₀ nM)Sorafenib (IC₅₀ nM)Activity Enhancement
MCF-7 (Breast)45 nM (Compound 14)144 nM3.2-fold
HCT-116 (Colorectal)6 nM (Compound 14)176 nM29.3-fold
HepG-2 (Liver)48 nM (Compound 14)19 nMComparable

The scaffold's drug-like properties are further validated through in silico ADMET studies and Boiled Egg predictive models, which indicate favorable gastrointestinal absorption and blood-brain barrier penetration for select derivatives [5]. Unlike traditional chemotherapeutics, these hybrids achieve tumor selectivity through precise kinase targeting rather than generalized cytotoxicity, reducing off-target effects. Recent structural optimizations focus on enhancing solubility through polar substitutions at the pyrimidine ring's sixth position while maintaining the bromopyrazole moiety's essential steric and electronic contributions.

Role of Bromine Substitution in Enhancing Bioactivity and Selectivity

The strategic incorporation of bromine at the pyrazole ring's fourth position profoundly influences the compound's biochemical interactions and therapeutic efficacy. Bromine serves as both a steric occupier and an electronic modulator that enhances target binding through multiple mechanisms:

  • Halogen Bonding Capability: Bromine's sigma-hole forms directional interactions with carbonyl oxygens in kinase hinge regions (e.g., CDK2 backbone residues), contributing ~1-2 kcal/mol binding energy enhancement [5] [6]
  • Synthetic Versatility: The C-Br bond enables facile functionalization via cross-coupling (Suzuki, Sonogashira) and nucleophilic displacement, transforming the compound into diverse analogs [1] [6]
  • Electron-Withdrawing Effect: The bromine atom reduces electron density on the pyrazole ring, enhancing hydrogen bond acceptor capacity of adjacent nitrogen atoms [6]

Comparative studies of brominated versus non-brominated analogs reveal significant bioactivity differences. Bromine's substantial van der Waals radius (1.85 Å) creates optimal hydrophobic contacts within enzyme subsites inaccessible to smaller halogens. This steric contribution is particularly evident in CDK2 inhibition, where brominated derivatives exhibit IC₅₀ values approximately 3-fold lower than their chlorine counterparts [5]. Additionally, the bromine atom functions as an exceptional leaving group in SNAr reactions due to adjacent nitrogen's activation, enabling efficient synthesis of fused heterocyclic systems observed in advanced preclinical candidates:

  • Bromine displacement by thiols yields thioether-linked conjugates with enhanced solubility profiles
  • Palladium-catalyzed cross-coupling introduces aryl/alkynyl pharmacophores that extend into auxiliary binding pockets [6]
  • Electrophilic bromination adjacent to the pyrazole nitrogen further diversifies substitution patterns [7]

The electronic perturbation induced by bromine substitution significantly alters molecular orbital distribution, as evidenced by density functional theory (DFT) calculations on related 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8). These studies demonstrate bromine's pronounced effect on lowering the LUMO energy (-1.89 eV) compared to non-brominated analogs, facilitating charge-transfer interactions with biological targets [6] [7]. This quantum chemical property correlates with enhanced kinase inhibition through improved transition state stabilization.

Properties

CAS Number

1178290-21-5

Product Name

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C9H7BrN6

Molecular Weight

279.1 g/mol

InChI

InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3

InChI Key

NVIRUNNCFNFKRH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.